3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
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Description
3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H20Cl2FNO3S and its molecular weight is 444.34. The purity is usually 95%.
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Biological Activity
The compound 3-(2,6-Dichlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H19Cl2F1N1O2S1
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of its key activities:
Antimicrobial Activity
Studies have demonstrated that the compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (µg/mL) | Action Type |
---|---|---|
Staphylococcus aureus | 0.5 | Bactericidal |
Escherichia coli | 1.0 | Bactericidal |
Pseudomonas aeruginosa | 2.0 | Bactericidal |
Candida albicans | 1.5 | Fungicidal |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Antiviral Activity
In vitro studies have shown that the compound possesses antiviral properties, particularly against certain viruses such as HIV and HSV. The following table summarizes its antiviral efficacy:
Virus | IC50 (µM) | Protective Effect |
---|---|---|
HIV-1 | 3.0 | Moderate protection |
HSV-1 | 2.5 | Moderate protection |
CVB-2 | 4.0 | Moderate protection |
These findings indicate that the compound may inhibit viral replication and could be explored for therapeutic applications in viral infections .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes, which is crucial for its potential therapeutic applications. The following table outlines its inhibitory effects:
Enzyme | IC50 (µM) | Inhibition Type |
---|---|---|
Acetylcholinesterase (AChE) | 0.5 | Competitive inhibition |
Urease | 0.8 | Non-competitive inhibition |
The strong inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis and Evaluation : A series of derivatives were synthesized, showing varied biological activities. Notably, modifications to the piperidine ring significantly influenced antimicrobial and enzyme inhibition profiles .
- Structure-Activity Relationship (SAR) : Research indicates that the presence of the sulfonamide group enhances both antimicrobial and enzyme inhibitory activities compared to other functional groups .
- In Vivo Studies : Preliminary in vivo studies have suggested that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution characteristics .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2FNO3S/c21-18-2-1-3-19(22)17(18)8-9-20(25)24-12-10-16(11-13-24)28(26,27)15-6-4-14(23)5-7-15/h1-7,16H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHXSIHLRKBNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.